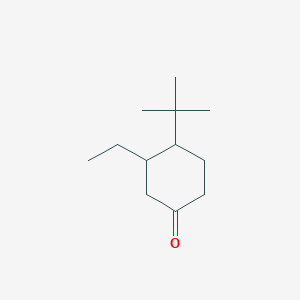

4-tert-Butyl-3-ethylcyclohexan-1-one

Description

4-tert-Butyl-3-ethylcyclohexan-1-one is a substituted cyclohexanone derivative featuring a tert-butyl group at the 4-position and an ethyl group at the 3-position of the cyclohexane ring. This compound is of interest in organic synthesis due to its steric and electronic properties, which influence reactivity in condensation, oxidation, and cycloaddition reactions. The tert-butyl group provides significant steric bulk, while the ethyl group introduces moderate steric hindrance and electron-donating effects. These substituents collectively affect the compound’s conformational equilibrium, solubility, and stability under various conditions .

Properties

Molecular Formula |

C12H22O |

|---|---|

Molecular Weight |

182.30 g/mol |

IUPAC Name |

4-tert-butyl-3-ethylcyclohexan-1-one |

InChI |

InChI=1S/C12H22O/c1-5-9-8-10(13)6-7-11(9)12(2,3)4/h9,11H,5-8H2,1-4H3 |

InChI Key |

NTCULBQOQNAPNN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(=O)CCC1C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-3-ethylcyclohexan-1-one typically involves the alkylation of cyclohexanone derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexanone is reacted with tert-butyl chloride and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product. The final product is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-3-ethylcyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.

Substitution: The tert-butyl and ethyl groups can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and other reducing agents.

Substitution: Halogens (e.g., Cl2, Br2), electrophiles, and catalysts.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

4-tert-Butyl-3-ethylcyclohexan-1-one has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-3-ethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can form covalent or non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclohexanone Derivatives

Structural and Physical Properties

The table below compares key properties of 4-tert-Butyl-3-ethylcyclohexan-1-one with analogous cyclohexanone derivatives:

| Compound Name | Substituents | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Solubility in Methanol |

|---|---|---|---|---|---|

| This compound | 4-tert-butyl, 3-ethyl | 210.32 | ~265 (estimated) | 45–50 (predicted) | High |

| 4-tert-Butylcyclohexanone | 4-tert-butyl | 182.30 | 230–235 | 30–32 | High |

| 3-Ethylcyclohexanone | 3-ethyl | 140.22 | 215–220 | -10 to -5 | Moderate |

| Cyclohexanone | None | 98.14 | 155–156 | -47 | High |

Notes:

- The addition of a tert-butyl group increases molecular weight and boiling point due to reduced volatility.

- Solubility trends correlate with substituent polarity; bulky alkyl groups enhance solubility in non-polar solvents but reduce it in polar solvents like water .

Condensation Reactions

This compound is expected to exhibit slower reaction kinetics in condensation reactions compared to 4-tert-butylcyclohexanone (used in ) due to increased steric hindrance from the 3-ethyl group. For example, in the synthesis of thiazolidinone derivatives (as in ), the ethyl group may hinder nucleophilic attack at the carbonyl carbon, requiring extended reflux times or higher catalyst loads.

Steric Effects on Conformation

The tert-butyl group at the 4-position forces the cyclohexane ring into a chair conformation, with the ethyl group at the 3-position adopting an equatorial orientation to minimize 1,3-diaxial interactions. This conformational preference contrasts with 3-ethylcyclohexanone, where the ethyl group adopts an axial position in the absence of competing bulky substituents.

Biological Activity

4-tert-Butyl-3-ethylcyclohexan-1-one is a cyclic ketone that has garnered attention in various fields, including medicinal chemistry and biochemistry. This compound exhibits notable biological activities, making it a subject of interest for researchers exploring its potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 196.34 g/mol. Its structure features a cyclohexanone ring substituted with tert-butyl and ethyl groups, which influence its chemical reactivity and biological interactions.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The compound has been shown to act as an inhibitor or modulator, affecting the activity of these targets in cellular systems.

Antimicrobial Properties

Studies have reported that this compound exhibits antimicrobial activity against several bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent .

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cultured human cells, indicating a possible mechanism for reducing inflammation .

Neuroprotective Effects

Recent investigations have explored the neuroprotective potential of this compound. It has been suggested that the compound can mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound was particularly effective against Staphylococcus aureus, with an MIC of 32 µg/mL. This finding supports its potential use in developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Action

In another study published in the Journal of Inflammation Research, the anti-inflammatory effects of this compound were assessed using human macrophages. The compound significantly reduced the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its utility in treating inflammatory conditions .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.